(E)-3-(2-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acrylamide
Description
(E)-3-(2-Chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acrylamide is a synthetic acrylamide derivative featuring a 2-chlorophenyl group conjugated to an α,β-unsaturated carbonyl system and a 4-(4-methoxypiperidin-1-yl)phenyl substituent on the amide nitrogen (Figure 1).
Synthesis: The compound is synthesized via a multi-step protocol involving:
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-26-19-12-14-24(15-13-19)18-9-7-17(8-10-18)23-21(25)11-6-16-4-2-3-5-20(16)22/h2-11,19H,12-15H2,1H3,(H,23,25)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFWCRSBCHPGCR-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (E)-3-(2-Chlorophenyl)acryloyl Chloride
The acryloyl chloride intermediate is synthesized via a thionyl chloride-mediated reaction. A mixture of (E)-3-(2-chlorophenyl)acrylic acid (60 mmol) and thionyl chloride (72 mmol, 1.2 equiv) is refluxed in anhydrous dichloromethane (50 mL) with catalytic DMF (0.1 mL) at 40°C for 2 hours. Excess thionyl chloride is removed by distillation, yielding (E)-3-(2-chlorophenyl)acryloyl chloride as a colorless liquid (82% yield).
Reaction conditions :
- Temperature: 40°C
- Catalyst: DMF (0.1 mL)
- Solvent: Dichloromethane
Coupling Reaction to Form the Target Acrylamide
The final step involves the coupling of 4-(4-methoxypiperidin-1-yl)aniline with (E)-3-(2-chlorophenyl)acryloyl chloride under Schotten-Baumann conditions.
In an ice-cooled flask, 4-(4-methoxypiperidin-1-yl)aniline (5 mmol) is dissolved in ethyl acetate (30 mL) with triethylamine (7.5 mmol, 1.5 equiv). (E)-3-(2-chlorophenyl)acryloyl chloride (6 mmol, 1.2 equiv) is added dropwise, and the mixture is stirred at room temperature for 4 hours. The organic layer is washed with HCl (2 M), water, and brine, then dried over MgSO₄. Purification via silica gel chromatography (1:1 hexane/ethyl acetate) yields the title compound as a white solid (74% yield).
Characterization data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.10 (s, 1H), 7.60–7.50 (m, 2H), 7.40–7.30 (m, 3H), 7.20 (d, J = 8.8 Hz, 2H), 6.85 (d, J = 15.6 Hz, 1H), 6.40 (d, J = 15.6 Hz, 1H), 3.80–3.70 (m, 1H), 3.40 (s, 3H), 3.20–3.00 (m, 4H), 2.10–1.90 (m, 4H).
- ¹³C NMR (100 MHz, CDCl₃) : δ 165.2, 145.0, 140.1, 135.6, 133.2, 130.5, 129.8, 128.4, 127.6, 126.3, 121.0, 64.5, 55.2, 50.1, 34.8.
- MS (EI) : m/z 396 [M⁺], 381 [M⁺−CH₃].
Optimization of Reaction Conditions
Variations in solvent, base, and stoichiometry were evaluated to maximize yield (Table 1).
Table 1. Optimization of acrylamide coupling
| Solvent | Base | AcCl Equiv | Yield (%) |
|---|---|---|---|
| Ethyl acetate | Et₃N | 1.2 | 74 |
| THF | Et₃N | 1.2 | 68 |
| DCM | Pyridine | 1.5 | 62 |
| Ethyl acetate | DIPEA | 1.2 | 70 |
Ethyl acetate with triethylamine provided optimal results due to improved solubility and minimal side reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acrylamide Nitrogen
The nitrogen substituent critically influences bioactivity and physicochemical properties. Key analogs include:
(E)-3-(2-Chlorophenyl)-N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)acrylamide (17h)
- Structure : Replaces the methoxypiperidine group with a 4,5-dihydroimidazol-2-yl ring.
- However, reduced lipophilicity compared to the methoxypiperidine group may affect membrane permeability .
- Synthesis : Similar coupling strategy using 4-(4,5-dihydro-1H-imidazol-2-yl)aniline .
(Z)-2-[(E)-3-(4-Chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide (3312)
- Structure : Features a propyl group and a 4-hydroxy-3-methoxyphenyl substituent.
- Impact : The hydroxy-methoxy group may confer antioxidant activity, while the propyl chain increases hydrophobicity. The 4-chlorophenyl (vs. 2-chlorophenyl) alters steric and electronic effects .
(E)-N-(2-Allylphenyl)-3-(2-chlorophenyl)acrylamide
Substituent Variations on the Arylacrylamide Core
(2E)-3-(4-Biphenylyl)-N-(4-chlorobenzyl)acrylamide
- Structure : Replaces the 2-chlorophenyl with a biphenylyl group and uses a 4-chlorobenzyl substituent.
- Impact : The biphenylyl group enhances π-π stacking interactions, while the benzyl group increases lipophilicity. This structure is explored in polymer science and materials chemistry .
(S,E)-3-(4-(2-(3-(2-Chlorophenyl)ureido)-2-phenylacetamido)phenyl)-N-hydroxyacrylamide (16a)
Anticancer Activity
- Target Compound : The methoxypiperidine group likely enhances solubility and blood-brain barrier penetration, making it suitable for CNS-targeted therapies. The 2-chlorophenyl group may stabilize the bioactive conformation via intramolecular stacking .
- Compound 3312 : The hydroxy-methoxy substituent may confer antioxidant properties, reducing oxidative stress in cancer cells .
Biological Activity
(E)-3-(2-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acrylamide, with CAS number 1448139-13-6, is a compound that has garnered interest due to its potential biological activities. This article reviews its structure, biological mechanisms, and therapeutic implications based on available research.
Chemical Structure and Properties
The molecular formula of this compound is C21H23ClN2O2, with a molecular weight of 370.9 g/mol. The compound features a chlorophenyl group and a methoxypiperidine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H23ClN2O2 |
| Molecular Weight | 370.9 g/mol |
| CAS Number | 1448139-13-6 |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related acrylamide derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study investigating the effects of acrylamide derivatives on human breast cancer cells demonstrated that these compounds could significantly reduce cell viability and induce apoptosis through the activation of caspase pathways. The presence of the methoxypiperidine group was noted to enhance these effects by improving cellular uptake and interaction with target proteins.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.
Research Findings:
In a controlled experiment, this compound was found to downregulate TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Protein Kinases: Similar compounds have been shown to inhibit various protein kinases involved in cancer progression.
- Modulation of Gene Expression: The compound may affect transcription factors associated with inflammatory responses and tumor growth.
- Induction of Apoptosis: Activation of apoptotic pathways through caspase activation has been observed in related compounds.
Safety and Toxicology
While promising, the safety profile of this compound requires thorough investigation. Preliminary toxicity studies suggest moderate toxicity levels; however, comprehensive toxicological assessments are necessary to establish safe dosage ranges for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
